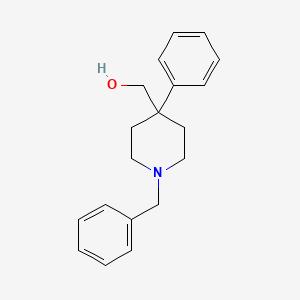![molecular formula C11H22O2Si B13945971 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 158112-46-0](/img/structure/B13945971.png)
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C11H22O2Si and a molecular weight of 214.38 g/mol . This compound is known for its unique structure, which includes a pentynol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group. The presence of the TBDMS group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 1-pentyn-3-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1-Pentyn-3-ol+TBDMS-Cl→1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. .
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals, aiding in the development of new drugs and therapeutic agents.
Medicine: Its derivatives may have potential medicinal properties, making it a valuable compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on its specific application and the reactions it undergoesThis protection is crucial in multi-step synthesis, where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- include other silyl-protected alcohols such as:
1-Pentyn-3-ol, 5-[[(trimethylsilyl)oxy]-: This compound has a trimethylsilyl (TMS) group instead of a TBDMS group, offering different reactivity and stability.
1-Pentyn-3-ol, 5-[[(triisopropylsilyl)oxy]-: The triisopropylsilyl (TIPS) group provides even greater steric protection compared to TBDMS.
1-Pentyn-3-ol, 5-[[(tert-butyldiphenylsilyl)oxy]-: The tert-butyldiphenylsilyl (TBDPS) group offers enhanced stability and protection for more demanding synthetic applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of silyl-protected alcohols in organic synthesis.
Eigenschaften
CAS-Nummer |
158112-46-0 |
|---|---|
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxypent-1-yn-3-ol |
InChI |
InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h1,10,12H,8-9H2,2-6H3 |
InChI-Schlüssel |
INSPSHPXNANDPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


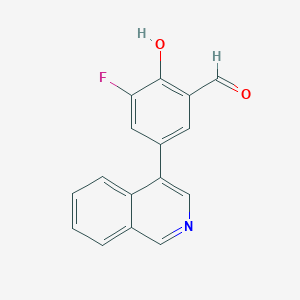
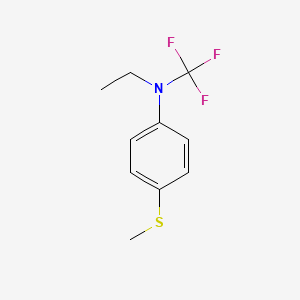
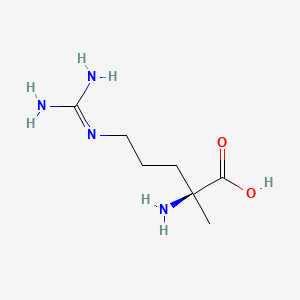
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)

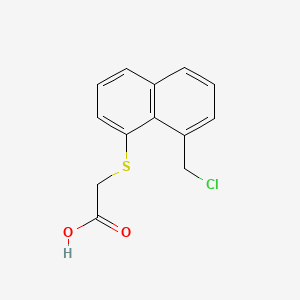
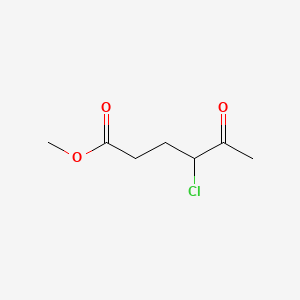
![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)
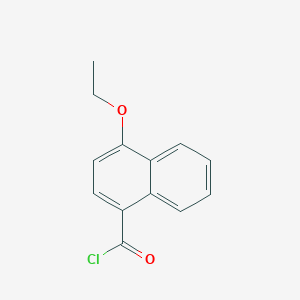
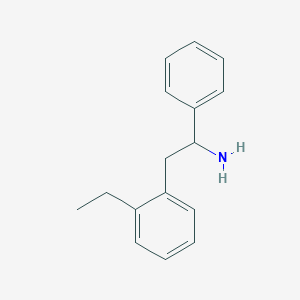
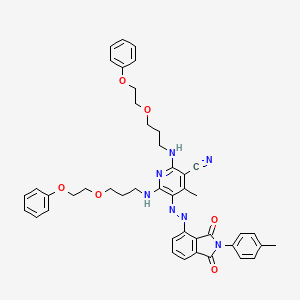
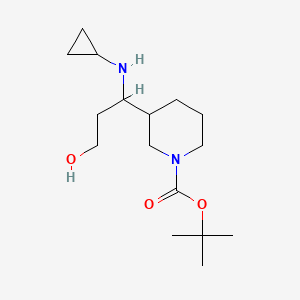
![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
